[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
(3-ENDO)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE: is a small molecule belonging to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring consisting of five carbon atoms and one nitrogen center .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ENDO)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives under specific conditions.
Introduction of the Azabicyclo[3.2.1]octane Moiety: This step involves the formation of the azabicyclo[3.2.1]octane structure, which can be synthesized through a series of cycloaddition reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with the azabicyclo[3.2.1]octane moiety to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. Techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3-ENDO)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-ENDO)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE: has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-ENDO)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation. The compound may inhibit the activity of Chk1, leading to cell cycle arrest and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyridine Derivatives: Compounds containing the pyrrolopyridine moiety, such as pyrrolopyridine-3-carboxylates.
Azabicyclo[3.2.1]octane Derivatives: Compounds with the azabicyclo[3.2.1]octane structure, such as tropane alkaloids.
Uniqueness
- The combination of the pyrrolopyridine and azabicyclo[3.2.1]octane moieties in a single molecule provides unique structural and functional properties.
- The ester linkage between these two moieties may enhance the compound’s stability and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-19-10-4-5-11(19)8-12(7-10)21-16(20)14-9-18-15-13(14)3-2-6-17-15/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,17,18)/t10-,11+,12? |
InChI Key |
WQGFCATXRXQKNB-FOSCPWQOSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=C3C=CC=N4 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=N4 |
Origin of Product |
United States |
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